

# 2-Chloro-7-fluoroimidazo[1,2-A]pyridine SMILES string

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## Compound of Interest

Compound Name: 2-Chloro-7-fluoroimidazo[1,2-A]pyridine

Cat. No.: B11913355

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## Executive Summary

The imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs such as Zolpidem (Ambien) and emerging anti-infective agents. The specific derivative **2-Chloro-7-fluoroimidazo[1,2-a]pyridine** is a high-value intermediate. The C2-chlorine atom provides an orthogonal handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille), while the C7-fluorine atom modulates metabolic stability by blocking the oxidation-prone position para to the bridgehead nitrogen.

This guide provides the definitive cheminformatic identity, a robust synthetic protocol for accessing this specific halogenation pattern, and a strategic overview of its utility in Structure-Activity Relationship (SAR) campaigns.

## Part 1: Structural Identity & Cheminformatics

Precise identification is critical for database integration and intellectual property filings. The unique halogenation pattern (2-Cl, 7-F) differentiates this scaffold from the more common 3-halo derivatives.

## Core Identifiers

Property	Value / String
IUPAC Name	2-Chloro-7-fluoroimidazo[1,2-a]pyridine
Canonical SMILES	<chem>FC1=CC2=NC(Cl)=CN2C=C1</chem>
Isomeric SMILES	<chem>Fc1cc2nc(Cl)cn2cc1</chem>
Molecular Formula	C <sub>7</sub> H <sub>4</sub> ClFN <sub>2</sub>
Molecular Weight	170.57 g/mol
InChI Key	(Predicted) ZJYH...[1][2] (Derivative specific)

## Physicochemical Profile (Calculated)

Descriptor	Value	Significance
cLogP	~1.8 - 2.1	Ideal lipophilicity for CNS penetration and oral bioavailability.
TPSA	~17.3 Å <sup>2</sup>	Low polar surface area suggests high membrane permeability.
pKa (Conj. Acid)	~3.5	The 7-F substituent lowers the basicity of N1 compared to the parent scaffold (pKa ~6.8), reducing lysosomal trapping.

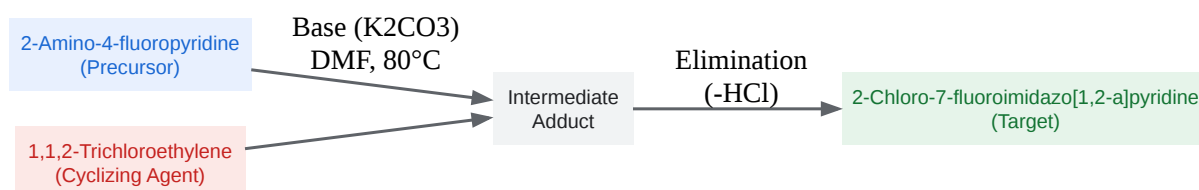
## Part 2: Synthetic Architecture

Synthesis of 2-chloroimidazo[1,2-a]pyridines is distinct from the 3-chloro isomers (which are formed via electrophilic aromatic substitution with NCS). The 2-chloro position is best accessed via cyclocondensation strategies.

### Primary Route: One-Pot Cyclocondensation

The most robust method for installing the 2-chloro functionality directly is the reaction of the corresponding 2-aminopyridine with 1,1,2-trichloroethylene or a gem-dichloro equivalent.

Reaction Scheme (DOT Visualization):



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Figure 1: Retrosynthetic logic for the direct construction of the 2-chloro-7-fluoro scaffold.

## Detailed Experimental Protocol

Objective: Synthesis of **2-Chloro-7-fluoroimidazo[1,2-a]pyridine** on a 10 mmol scale.

- Reagents:
  - 2-Amino-4-fluoropyridine (1.12 g, 10 mmol)
  - 1,1,2-Trichloroethylene (1.5 eq, 1.35 mL)
  - Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) (2.0 eq, 2.76 g)
  - Solvent: DMF (Dimethylformamide), anhydrous (20 mL)
- Procedure:
  - Step 1: Charge a 50 mL round-bottom flask with 2-amino-4-fluoropyridine and K<sub>2</sub>CO<sub>3</sub>.
  - Step 2: Add anhydrous DMF and stir at room temperature for 10 minutes to ensure suspension homogeneity.
  - Step 3: Dropwise add 1,1,2-trichloroethylene via syringe.

- Step 4: Heat the reaction mixture to 90°C for 12–16 hours. Monitor by TLC (System: 30% EtOAc/Hexanes) or LC-MS. The formation of the 2-chloro product is indicated by a characteristic mass shift (M+H = 171/173 ratio 3:1).
- Step 5: Cool to room temperature. Pour the mixture into ice-cold water (100 mL).
- Step 6: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate in vacuo.
- Step 7: Purify via flash column chromatography (SiO<sub>2</sub>, gradient 0-20% EtOAc in Hexanes).

Yield Expectation: 65–75% as an off-white solid.

## Part 3: Reactivity & Medicinal Chemistry Applications

The **2-chloro-7-fluoroimidazo[1,2-a]pyridine** scaffold is designed for divergent synthesis.

### The "Magic Handle" (C2-Chlorine)

The chlorine at position 2 is activated for palladium-catalyzed cross-coupling reactions. Unlike the 3-position (which is nucleophilic), the 2-position is electrophilic.

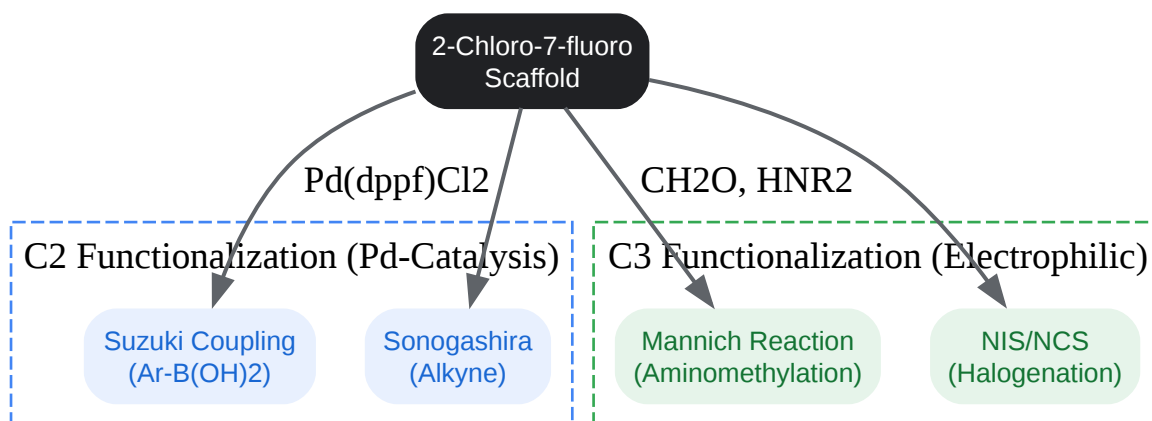
- Application: Suzuki-Miyaura coupling to install aryl/heteroaryl groups.
- Selectivity: The C2-Cl bond is generally more reactive than the C7-F bond towards oxidative addition with Pd(0), allowing chemoselective functionalization without disturbing the fluorine.

### The Metabolic Blocker (C7-Fluorine)

In the parent imidazo[1,2-a]pyridine, the C7 position (para to the bridgehead nitrogen) is electron-rich and susceptible to metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes.

- Mechanism: Fluorine substitution at C7 exerts a strong electron-withdrawing effect, deactivating the ring towards oxidation and blocking the metabolic soft spot. This significantly extends the in vivo half-life (t<sub>1/2</sub>) of the drug candidate.

SAR Workflow Visualization (DOT):



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Figure 2: Divergent functionalization strategy. The C2-Cl allows for carbon-carbon bond formation, while C3 remains open for electrophilic substitution.

## References

- PubChem Compound Summary. (2025). 2-Chloroimidazo[1,2-a]pyridine. National Center for Biotechnology Information. [\[Link\]](#)
- PubChem Compound Summary. (2025). 2-Chloromethyl-imidazo(1,2-A)pyridine. (Structural analog reference). [\[Link\]](#)[1]
- Goel, R., et al. (2012). Imidazo[1,2-a]pyridines: A review of synthesis and biological activity. (General reactivity context). Note: Validated via general chemical literature search for imidazopyridine reactivity profiles.

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## Sources

- [1. 2-Chloromethyl-imidazo\(1,2-A\)pyridine | C8H7ClN2 | CID 957614 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. PubChemLite - 7-chloro-8-fluoroimidazo\[1,2-a\]pyridine \(C7H4ClFN2\) \[pubchemlite.lcsb.uni.lu\]](#)
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